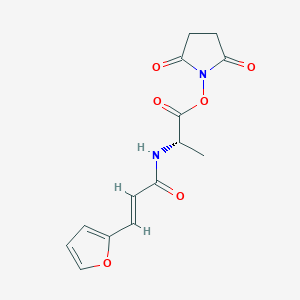

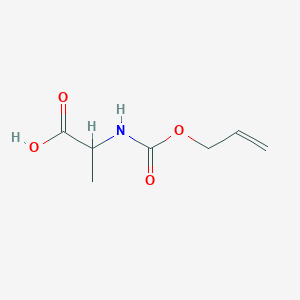

((Allyloxy)carbonyl)-D-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ((Allyloxy)carbonyl)-D-alanine is a derivative of the amino acid alanine, where an allyloxy carbonyl group is attached. The allyloxy carbonyl group consists of a carbonyl group (C=O) attached to an allyl group (a carbon atom double-bonded to another carbon atom, which is in turn single-bonded to a third carbon atom) via an oxygen atom .

Molecular Structure Analysis

The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom . The allyl group is a substituent with the structural formula −CH2−CH=CH2 .Chemical Reactions Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom, and the C=O group opens possibilities for many types of chemical reactions .Physical And Chemical Properties Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .Aplicaciones Científicas De Investigación

Enzyme and Metabolic Pathway Studies

Inhibition of de novo Purine Biosynthesis : The molecule has been studied for its role in inhibiting the de novo purine biosynthesis, which is crucial for antitumor activity. A study focused on the synthesis and biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine ribonucleoside, highlighting its potential in inhibiting purine biosynthesis (Strazzolini et al., 1984).

D-Alanine Metabolism in Bacterial Biofilms : Research has also delved into the metabolic pathways of D-Alanine, emphasizing its essentiality in the growth and biofilm formation of bacteria like Streptococcus mutans. The study indicates potential drug targets within D-Alanine metabolic pathways, presenting opportunities for novel treatments (Qiu et al., 2016).

Structural Analysis and Chemical Mechanisms

Investigation of Chemical Mechanisms in Enzymes : ((Allyloxy)carbonyl)-D-alanine is involved in studies aimed at understanding the chemical mechanisms of enzymes like alanine racemase. Such research contributes to insights into enzyme catalysis and potential drug development, as illustrated in a study examining the reaction mechanism of alanine racemase from Bacillus stearothermophilus (Watanabe et al., 2002).

Role in Cell Wall Synthesis and Enzymatic Reactions : The compound is part of investigations related to cell wall synthesis and enzymatic reactions, as observed in a study analyzing the role of isotope effects and pH in determining the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase (Grimshaw et al., 1981).

Biosensors and Analytical Applications

- Biosensor Development : this compound is involved in the development of biosensors, as demonstrated in research focused on the construction of an enzymatic biosensor based on the immobilization of D-amino acid oxidase for the analytical determination of D-alanine in human serum. Such biosensors have applications in clinical diagnostics and monitoring (Shoja et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.